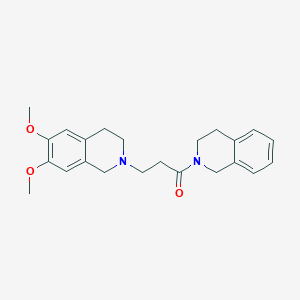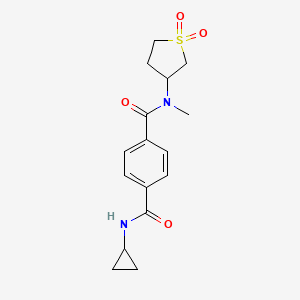
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP belongs to the class of piperazine derivatives and has a molecular formula of C27H32N6O.
Wirkmechanismus
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one involves the inhibition of the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognitive function.
Biochemical and Physiological Effects:
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has also been shown to decrease the levels of corticosterone, which is a stress hormone that is involved in the regulation of the body's response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one also has a wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, there are also some limitations associated with the use of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one in lab experiments. For example, 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been shown to have low solubility in water, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one. One potential area of research is the development of new drugs based on the structure of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one. Another area of research is the investigation of the effects of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further studies are needed to elucidate the long-term effects of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one on brain function and behavior.
Synthesemethoden
The synthesis of 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one involves the reaction of 1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one with 4-phenylpiperazine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. 3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which makes it a potential candidate for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(27-18-16-26(17-19-27)21-8-4-5-10-23-21)9-11-24-12-14-25(15-13-24)20-6-2-1-3-7-20/h1-8,10H,9,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOUSCQBPCKLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperazin-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)



![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)
